Cas no 1094331-66-4 (N-(3-bromopropyl)ethane-1-sulfonamide)
N-(3-bromopropyl)ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-Bromopropyl)ethane-1-sulfonamide
- Ethanesulfonamide, N-(3-bromopropyl)-
- N-(3-bromopropyl)ethane-1-sulfonamide
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- Inchi: 1S/C5H12BrNO2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-5H2,1H3
- InChI Key: ZKGNGNAOOLVCIJ-UHFFFAOYSA-N
- SMILES: C(S(NCCCBr)(=O)=O)C
N-(3-bromopropyl)ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497628-10mg |
N-(3-Bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497628-50mg |
N-(3-Bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N497628-100mg |
N-(3-Bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-116092-0.05g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 0.05g |
$135.0 | 2023-02-18 | |
| Enamine | EN300-116092-0.1g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 0.1g |
$202.0 | 2023-02-18 | |
| Enamine | EN300-116092-0.25g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 0.25g |
$289.0 | 2023-02-18 | |
| Enamine | EN300-116092-0.5g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 0.5g |
$480.0 | 2023-02-18 | |
| Enamine | EN300-116092-1.0g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-116092-2.5g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 2.5g |
$1202.0 | 2023-02-18 | |
| Enamine | EN300-116092-5.0g |
N-(3-bromopropyl)ethane-1-sulfonamide |
1094331-66-4 | 95% | 5.0g |
$1779.0 | 2023-02-18 |
N-(3-bromopropyl)ethane-1-sulfonamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on N-(3-bromopropyl)ethane-1-sulfonamide
Recent Advances in the Study of N-(3-bromopropyl)ethane-1-sulfonamide (CAS: 1094331-66-4) in Chemical Biology and Pharmaceutical Research
N-(3-bromopropyl)ethane-1-sulfonamide (CAS: 1094331-66-4) is a sulfonamide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its bromopropyl and ethanesulfonamide functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of enzyme inhibitors, anticancer agents, and other therapeutic compounds, highlighting its significance in medicinal chemistry.
One of the key areas of research involving N-(3-bromopropyl)ethane-1-sulfonamide is its role as a building block for the synthesis of sulfonamide-based inhibitors. Sulfonamides are known for their ability to interact with various enzymes, including carbonic anhydrases and matrix metalloproteinases, which are implicated in diseases such as cancer and neurodegenerative disorders. Recent publications have demonstrated that derivatives of this compound exhibit promising inhibitory activity against these targets, suggesting its potential as a scaffold for developing novel therapeutics.
In addition to its inhibitory properties, N-(3-bromopropyl)ethane-1-sulfonamide has been investigated for its reactivity in click chemistry and other bioorthogonal reactions. The bromopropyl moiety provides a handle for further functionalization, enabling the attachment of fluorescent tags, affinity probes, or other bioactive groups. This versatility has made it a valuable tool in chemical biology for studying protein-ligand interactions and cellular processes. Recent work has utilized this compound to develop probes for imaging and target identification, further expanding its applications.
Another notable aspect of research on N-(3-bromopropyl)ethane-1-sulfonamide is its potential in anticancer drug development. Studies have shown that sulfonamide derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, recent preclinical studies have reported that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer. These findings underscore the importance of further exploring its mechanism of action and optimizing its pharmacological properties for clinical translation.
Despite these advancements, challenges remain in the development of N-(3-bromopropyl)ethane-1-sulfonamide-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through structural optimization and formulation strategies. Recent efforts have focused on improving the drug-like properties of this compound by modifying its sulfonamide core or introducing solubilizing groups. These studies are critical for advancing its potential from bench to bedside.
In conclusion, N-(3-bromopropyl)ethane-1-sulfonamide (CAS: 1094331-66-4) represents a promising candidate in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its biological activity, makes it a valuable asset for drug discovery. Ongoing research aims to further elucidate its therapeutic potential and overcome existing challenges, paving the way for its application in treating various diseases. This brief highlights the latest developments and future directions for this compound, providing a comprehensive overview for researchers in the field.
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